molecular formula C7H7F2NO B13700474 5-(Difluoromethyl)-2-methoxypyridine

5-(Difluoromethyl)-2-methoxypyridine

Katalognummer: B13700474
Molekulargewicht: 159.13 g/mol
InChI-Schlüssel: ARPUHBOIOOYJOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-2-methoxypyridine: is a chemical compound that has garnered significant attention in various fields of research, including medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the framework of bioactive compounds is of high importance due to their ability to modulate biological and physiological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds . This process can be carried out using mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs .

Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed cross-couplings and radical processes. These methods enable the site-selective installation of the difluoromethyl group onto pyridine rings, facilitating the large-scale production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Difluoromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of catalysts and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(Difluoromethyl)-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for creating compounds with enhanced stability and reactivity .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. The incorporation of the difluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its unique properties contribute to the effectiveness and stability of these products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(Difluoromethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Eigenschaften

Molekularformel

C7H7F2NO

Molekulargewicht

159.13 g/mol

IUPAC-Name

5-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3

InChI-Schlüssel

ARPUHBOIOOYJOY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.